3-Chloro-N,N-dimethyl-3-phenylpropan-1-amine
Description
3-Chloro-N,N-dimethyl-3-phenylpropan-1-amine (CAS 79130-51-1) is a tertiary amine with the molecular formula C₁₁H₁₆ClN and a molecular weight of 197.70 g/mol . Its structure features a chlorinated carbon adjacent to a phenyl group and a dimethylamino moiety (Fig. 1). The compound is also available as a hydrochloride salt, enhancing its stability and solubility for pharmaceutical applications . Synonyms include N,N-dimethyl-3-chloro-3-phenylpropylamine and (3-chloro-3-phenylpropyl)-dimethylamine .
Properties
IUPAC Name |
3-chloro-N,N-dimethyl-3-phenylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClN/c1-13(2)9-8-11(12)10-6-4-3-5-7-10/h3-7,11H,8-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJWZCUHMWDKUES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC(C1=CC=CC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Nucleophilic Substitution Route
The most common synthetic route involves nucleophilic substitution where 3-chloro-3-phenylpropyl chloride is reacted with dimethylamine. The reaction is typically performed under reflux in solvents such as dichloromethane or ethanol. The process is as follows:
- Starting Materials: 3-chloro-3-phenylpropyl chloride and dimethylamine.
- Solvents: Dichloromethane or ethanol.
- Conditions: Reflux temperature, inert atmosphere to prevent moisture interference.
- Purification: Recrystallization or distillation to yield the hydrochloride salt with high purity.
This method is widely used due to its straightforwardness and good yields.
Mannich Reaction Approach
An alternative method involves the Mannich reaction, which uses a methylene-active ketone, dialkylamine hydrochloride, and formaldehyde derivatives. The key steps include:
- Formation of N,N-dialkylmethyleneammonium chloride intermediates using polyformaldehyde in refluxing ethanol.
- Michael addition of these intermediates to appropriate substrates to yield the target amine hydrochloride.
This method offers versatility in modifying the amine substituents and can be adapted for asymmetric synthesis.
Halogenation and Amination via Alcohol Intermediate
A patented industrially viable process involves:
- Starting from 3-(naphthalen-1-yloxy)-1-phenylpropan-1-ol.
- Halogenation using thionyl chloride to form a chloro-substituted intermediate.
- Subsequent reaction with dimethylamine in the presence of triethylamine to yield the dimethylamine derivative.
This route is notable for minimal effluent production and environmental compatibility, making it suitable for scale-up.
Sulfonyl Chloride Mediated Chlorination
Another method uses (R)-3-chloro-1-phenyl propyl alcohol as a starting material:
- Reaction with sulfonyl chlorides (e.g., methanesulfonyl chloride, tosyl chloride) in tetrahydrofuran with triethylamine and dimethylaminopyridine as catalysts.
- Followed by reaction with dimethylamine gas to introduce the dimethylamino group.
- Purification through extraction, washing, drying, and distillation to obtain the desired amine.
This method allows for stereochemical control and is suitable for preparing optically active compounds.
Industrial Production Methods
- Continuous Flow Processes: Employed to enhance yield and purity with automated control of reaction parameters.
- Advanced Purification: Chromatographic techniques such as silica gel column chromatography with dichloromethane/methanol gradients improve product purity to ≥98%.
- Environmental Considerations: Use of minimal inorganic salts and low effluent generation in some patented methods supports greener chemistry initiatives.
Purification Techniques
| Method | Description | Effectiveness |
|---|---|---|
| Recrystallization | Using ethanol/water mixtures to exploit solubility differences | High purity, removes soluble impurities |
| Column Chromatography | Silica gel with gradient elution (dichloromethane/methanol) | Resolves closely related impurities |
| Distillation | Under reduced pressure to remove solvents and volatile impurities | Concentrates product, removes volatiles |
Analytical techniques such as HPLC-UV (λmax ~255 nm) and 1H/13C NMR spectroscopy confirm purity and structure.
Reaction Parameters and Optimization
| Parameter | Typical Range/Condition | Notes |
|---|---|---|
| Temperature | Reflux (~78°C for ethanol) | Ensures complete reaction |
| Solvent | Dichloromethane, ethanol | Choice affects solubility and reaction rate |
| Reaction Time | 2–8 hours | Depends on method and scale |
| pH Control | Neutral to slightly basic | Prevents side reactions like elimination |
| Stoichiometry | Equimolar or slight excess of amine | Ensures complete substitution |
Optimization of these parameters reduces side reactions such as Hofmann elimination and improves yield.
Research Findings and Mechanistic Insights
- Gauche Conformation: The compound exhibits a gauche torsion angle (~68.6°) stabilized by hyperconjugation, influencing reactivity.
- Stability: Stability studies suggest storage at 2–8°C under inert atmosphere to prevent hygroscopic degradation.
- Side Reactions: Competing pathways like elimination under basic conditions can reduce yield; kinetic studies using in situ IR spectroscopy help monitor intermediate formation.
Summary Table of Preparation Methods
| Method | Starting Material(s) | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Nucleophilic Substitution | 3-chloro-3-phenylpropyl chloride | Dimethylamine, reflux, ethanol or DCM | Simple, good yield | Requires careful moisture control |
| Mannich Reaction | Methylene-active ketone, formaldehyde derivatives | Polyformaldehyde, dialkylamine hydrochloride, reflux ethanol | Versatile, allows modification | More complex, multi-step |
| Halogenation + Amination | 3-(naphthalen-1-yloxy)-1-phenylpropan-1-ol | Thionyl chloride, dimethylamine, triethylamine | Environmentally friendly, scalable | Requires specialized intermediates |
| Sulfonyl Chloride Mediated | (R)-3-chloro-1-phenyl propyl alcohol | Methanesulfonyl chloride, dimethylamine gas, THF | Stereochemical control | More complex reagents, longer reaction time |
Chemical Reactions Analysis
Types of Reactions
3-Chloro-N,N-dimethyl-3-phenylpropan-1-amine undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Addition Reactions: The amine group can participate in addition reactions with various electrophiles.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield different amines or alcohols, while oxidation can produce corresponding ketones or aldehydes.
Scientific Research Applications
Scientific Research Applications
The compound has several notable applications across various scientific domains:
Chemistry
- Reagent in Organic Synthesis : It is utilized for creating various derivatives and intermediates in organic synthesis, facilitating the development of complex molecules .
Biology
- Biochemical Pathways : The compound is employed in studying enzyme interactions and biochemical pathways. Its ability to modulate enzyme activity makes it valuable for understanding metabolic processes .
Medicine
- Therapeutic Investigations : Research has indicated potential therapeutic properties, particularly as a precursor in synthesizing pharmaceutical compounds. For instance, it has been explored for its antiproliferative effects against cancer cell lines .
Industry
- Production of Specialty Chemicals : The compound is used in the industrial production of specialty chemicals and materials, contributing to various sectors including pharmaceuticals and agrochemicals .
Case Study 1: Antiproliferative Effects
Recent studies have demonstrated that compounds structurally related to 3-Chloro-N,N-dimethyl-3-phenylpropan-1-amine exhibit significant antiproliferative activity against breast cancer cell lines (MCF-7). The IC values for these compounds ranged from 10–33 nM, indicating potent activity comparable to established anticancer agents.
Case Study 2: Enzyme Interaction
Research highlighted the interaction of this compound with specific enzymes, affecting their kinetics and metabolic pathways. This interaction suggests its potential role in drug metabolism and enzyme inhibition, which could be pivotal for drug development .
Mechanism of Action
The mechanism of action of 3-Chloro-N,N-dimethyl-3-phenylpropan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context. The pathways involved may include modulation of neurotransmitter levels or alteration of metabolic processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds are selected for comparison based on shared functional groups or structural motifs:
3-Chloro-N,N-dimethylpropan-1-aminium chloride (CAS 5407-04-5)
- Structure : A quaternary ammonium salt lacking the phenyl group.
- Key Properties :
- Contrast : The absence of a phenyl group reduces steric bulk, favoring gauche conformation. The phenyl group in the target compound likely increases lipophilicity and alters conformational preferences.
3-Chloro-N,N-diethylpropan-1-amine (CAS 104-77-8)
- Key Properties :
N,N-Diethyl-3,3-diphenylpropan-1-amine (CAS 5341-16-2)
- Structure: Two phenyl groups and diethylamino substituent.
- Key Properties: Molecular formula: C₁₉H₂₅N Synthesis: Achieved via cyanoethylation or nitrile reduction, with yields up to 90% .
3-Chloro-N,N-dimethyl-1-propanamine (CAS 109-54-6)
- Structure : Lacks the phenyl group.
- Key Properties :
- Contrast : The absence of a phenyl group reduces molecular weight and hydrophobicity, making it more suitable for aqueous-phase reactions.
Structural and Functional Analysis
Impact of Substituents on Physicochemical Properties
Biological Activity
3-Chloro-N,N-dimethyl-3-phenylpropan-1-amine, also known as 3-Chloro-N,N-dimethyl-1-phenyl-1-propylamine, is a compound that has garnered attention for its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 234.17 g/mol. The compound is characterized by a chloro-substituted phenyl group attached to a propyl chain, which is further bonded to a dimethylamine group. It appears as a white crystalline solid and is soluble in both water and organic solvents, making it suitable for various applications in scientific research and industry.
The biological activity of this compound primarily involves its interaction with specific molecular targets, including enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, leading to changes in cellular processes and biochemical pathways.
Biological Activity and Therapeutic Potential
Research indicates that this compound may exhibit significant biological activity:
- Antiproliferative Effects :
- Enzyme Interactions :
Study on Antiproliferative Activity
In a recent study focusing on the antiproliferative effects of related compounds, this compound was evaluated alongside other structurally similar compounds. The results indicated that it effectively inhibited cell growth in MCF-7 cells, with notable effects on tubulin polymerization, suggesting a mechanism involving disruption of microtubule dynamics .
| Compound | Cell Line | IC50 (nM) | Mechanism |
|---|---|---|---|
| This compound | MCF-7 | TBD | Tubulin destabilization |
| CA-4 (control) | MCF-7 | 3.9 | Tubulin destabilization |
Pharmacokinetic Studies
Pharmacokinetic studies have shown that after oral administration, this compound can be detected in biological fluids for extended periods, indicating its potential for abuse in sports contexts. This highlights the importance of understanding its metabolic pathways and interactions within the body.
Q & A
Basic Questions
Q. What are the key physicochemical properties of 3-Chloro-N,N-dimethyl-3-phenylpropan-1-amine, and how do they influence its reactivity in organic synthesis?
- Answer: The compound’s structure includes a tertiary amine (N,N-dimethyl), a chloro group at position 3, and a phenyl group. The chloro group enables nucleophilic substitution reactions (e.g., SN2), while the dimethylamino group contributes steric hindrance, influencing regioselectivity. The phenyl ring enhances lipophilicity (logP ~2.5–3.0), affecting solubility in organic solvents. Key properties include:
- Molecular Weight: ~213.72 g/mol (calculated from C₁₁H₁₆ClN).
- Boiling Point: Not explicitly reported, but analogous chloroamines (e.g., 3-Chloro-N,N-dimethylpropan-1-amine hydrochloride) decompose upon heating, requiring low-temperature handling .
- Safety: Follow precautions for halogenated amines (P261: avoid inhalation; P305+351+338: eye exposure protocols) .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key peaks confirm its structure?
- Answer:
- 1H NMR: Aromatic protons (δ 7.2–7.5 ppm, multiplet), N(CH₃)₂ (δ ~2.2 ppm, singlet), and CH₂Cl (δ ~3.6–4.0 ppm, triplet).
- 13C NMR: Chlorine-adjacent carbon (δ ~45 ppm), N(CH₃)₂ (δ ~40–45 ppm), and aromatic carbons (δ ~125–140 ppm).
- Mass Spectrometry (MS): Molecular ion [M+H]⁺ at m/z 214.1 with chlorine’s isotopic pattern (3:1 ratio at m/z and m/z+2).
- IR: Absence of N-H stretches (tertiary amine) but presence of C-N stretches (~1250 cm⁻¹) .
Q. What safety precautions are necessary when handling this compound in laboratory settings?
- Answer: Use PPE (gloves, goggles), work in a fume hood, and avoid contact with oxidizers. For spills, absorb with inert material (e.g., vermiculite) and dispose as hazardous waste. Storage: Cool (2–8°C), dry conditions in amber glass to prevent photodegradation. Emergency protocols follow P305+351+338 (eye exposure) and P302+352 (skin contact) .
Advanced Research Questions
Q. What methodological challenges arise in synthesizing this compound, and how can reaction conditions be optimized?
- Answer: Key challenges include:
- Regioselectivity: Competing reactions during chloro introduction (e.g., over-alkylation).
- By-product formation: From incomplete methylation or phenyl group substitution.
- Optimization Strategies:
- Use stepwise synthesis: Introduce phenyl via Friedel-Crafts alkylation, followed by chloro and dimethylamine groups.
- Employ polar aprotic solvents (e.g., DMF) at 0–5°C to minimize side reactions.
- Monitor intermediates via TLC/HPLC and purify via column chromatography (silica gel, ethyl acetate/hexane) .
Q. How does the chlorine substituent in this compound influence its pharmacological potential compared to non-halogenated analogs?
- Answer: The chloro group:
- Enhances electrophilicity , improving binding to nucleophilic biological targets (e.g., enzyme active sites).
- Increases metabolic stability by reducing oxidative metabolism (cytochrome P450 resistance).
- Alters logP (~0.5–1.0 higher than non-chlorinated analogs), improving blood-brain barrier permeability.
Q. How should researchers address discrepancies in reported synthetic yields of this compound across studies?
- Answer: Potential causes include:
- Purity of starting materials (e.g., 3-phenylpropan-1-amine vs. impurities).
- Isolation methods (e.g., distillation vs. recrystallization).
- Resolution:
- Replicate reactions with controlled variables (temperature, solvent).
- Use high-resolution analytics (e.g., LC-MS) to quantify by-products.
- Cross-validate with alternative routes (e.g., Grignard addition to nitriles) .
Q. What strategies enable the use of this compound as a building block for heterocyclic compounds?
- Answer:
- Nucleophilic substitution: Replace Cl with amines (e.g., piperazine) to form bicyclic structures.
- Cross-coupling: Suzuki-Miyaura coupling on the phenyl ring to introduce aryl/heteroaryl groups.
- Amine functionalization: Acylation or alkylation of the dimethylamino group to create quaternary ammonium salts .
Methodological Notes
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
